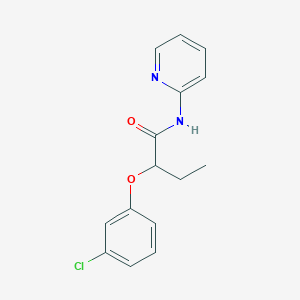
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methyl-5-phenyl-2-thiophenecarboxamide
Übersicht
Beschreibung
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methyl-5-phenyl-2-thiophenecarboxamide, also known as DTT-001, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture.
Wissenschaftliche Forschungsanwendungen
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methyl-5-phenyl-2-thiophenecarboxamide has shown promising potential in various scientific research applications, including as an anti-cancer agent, an anti-inflammatory agent, and an anti-bacterial agent. Studies have shown that N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methyl-5-phenyl-2-thiophenecarboxamide can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and exhibit antibacterial activity against various strains of bacteria.
Wirkmechanismus
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methyl-5-phenyl-2-thiophenecarboxamide exerts its biological effects through a variety of mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and the modulation of various signaling pathways involved in inflammation and bacterial growth. N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methyl-5-phenyl-2-thiophenecarboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in cancer cell proliferation. Additionally, N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methyl-5-phenyl-2-thiophenecarboxamide can modulate the activity of various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and bacterial growth.
Biochemical and Physiological Effects
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methyl-5-phenyl-2-thiophenecarboxamide has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of pro-inflammatory cytokine production, and the inhibition of bacterial growth. Studies have also suggested that N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methyl-5-phenyl-2-thiophenecarboxamide can modulate the activity of various neurotransmitters, including dopamine and serotonin, which may have implications for its use in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methyl-5-phenyl-2-thiophenecarboxamide has several advantages for use in lab experiments, including its high purity and yield, as well as its ability to modulate multiple signaling pathways. However, there are also limitations to its use, including its relatively low solubility in water and its potential toxicity at higher doses.
Zukünftige Richtungen
There are several future directions for research on N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methyl-5-phenyl-2-thiophenecarboxamide, including the development of novel synthetic methods to improve its solubility and bioavailability, the optimization of its use as an anti-cancer, anti-inflammatory, and antibacterial agent, and the exploration of its potential use in the treatment of neurological disorders. Additionally, further studies are needed to fully elucidate the mechanisms of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methyl-5-phenyl-2-thiophenecarboxamide and to determine its potential toxicity and side effects in vivo.
Conclusion
In conclusion, N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methyl-5-phenyl-2-thiophenecarboxamide is a promising chemical compound that has shown potential in various scientific research applications, including as an anti-cancer, anti-inflammatory, and antibacterial agent. Its unique mechanism of action and range of biochemical and physiological effects make it an ideal candidate for further research. However, further studies are needed to fully elucidate its mechanisms of action and to determine its potential toxicity and side effects in vivo.
Eigenschaften
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methyl-5-phenylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS2/c1-10-9-12(14(18)17-15-16-7-8-19-15)20-13(10)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZLRHGVJYKSFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)NC2=NCCS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4181590.png)
![2-(4-bromo-2-chlorophenoxy)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]propanamide](/img/structure/B4181598.png)
![methyl (4-{[(2-methyl-4-pyrimidinyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4181606.png)

![1-[(6-bromo-3-chloro-1-benzothien-2-yl)carbonyl]pyrrolidine](/img/structure/B4181617.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B4181623.png)
![4-methoxy-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-nitrobenzamide](/img/structure/B4181633.png)
![ethyl 5-{[(2-methoxyphenyl)amino]carbonyl}-4-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4181639.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-(2-nitrophenyl)acetamide](/img/structure/B4181645.png)


![2-(4-chloro-2-methylphenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)propanamide](/img/structure/B4181651.png)
